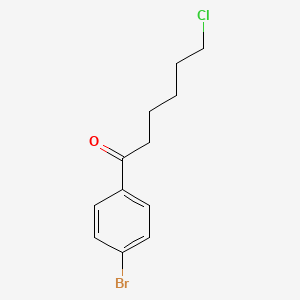
1-(4-Bromophenyl)-6-chloro-1-oxohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-6-chloro-1-oxohexane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a hexanone chain
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-6-chloro-1-oxohexane can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Friedel-Crafts Acylation: Bromobenzene undergoes Friedel-Crafts acylation with hexanoyl chloride (C6H11ClO) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 1-(4-bromophenyl)-1-hexanone.
Chlorination: The final step involves the chlorination of 1-(4-bromophenyl)-1-hexanone to introduce the chlorine atom at the 6th position, forming this compound. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-6-chloro-1-oxohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group (C=O) can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-(4-aminophenyl)-6-chloro-1-oxohexane.
Reduction: Formation of 1-(4-bromophenyl)-6-chloro-1-hexanol.
Oxidation: Formation of 1-(4-bromophenyl)-6-chlorohexanoic acid.
科学的研究の応用
1-(4-Bromophenyl)-6-chloro-1-oxohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 1-(4-bromophenyl)-6-chloro-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions that modulate the activity of the compound.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)-1-hexanone: Lacks the chlorine atom at the 6th position.
1-(4-Chlorophenyl)-6-chloro-1-oxohexane: Contains a chlorine atom instead of a bromine atom on the phenyl ring.
1-(4-Bromophenyl)-6-bromo-1-oxohexane: Contains a bromine atom instead of a chlorine atom at the 6th position.
Uniqueness
1-(4-Bromophenyl)-6-chloro-1-oxohexane is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
特性
IUPAC Name |
1-(4-bromophenyl)-6-chlorohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKZNXDIOTBJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642208 |
Source


|
| Record name | 1-(4-Bromophenyl)-6-chlorohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-00-5 |
Source


|
| Record name | 1-(4-Bromophenyl)-6-chlorohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)
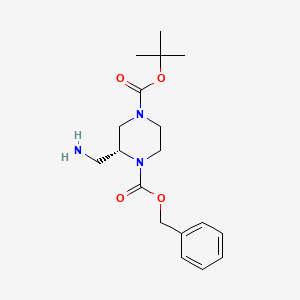

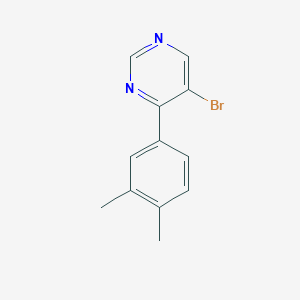
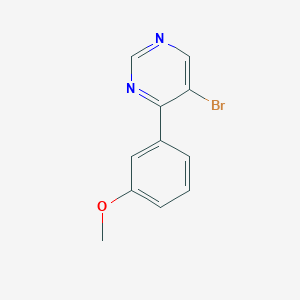
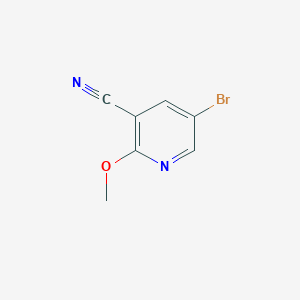


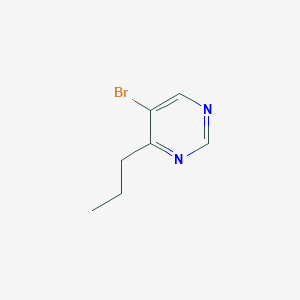
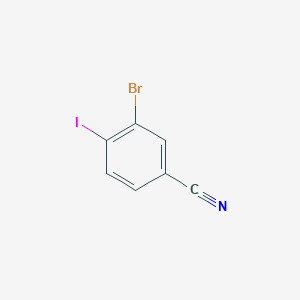
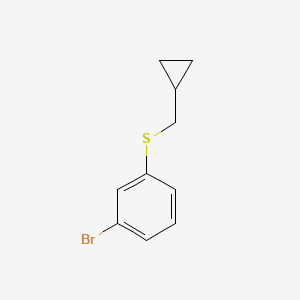

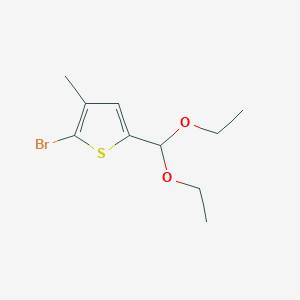
![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
